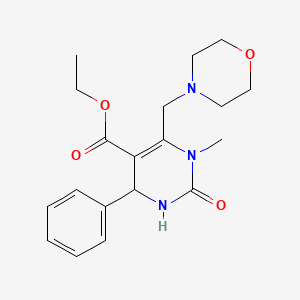![molecular formula C19H16N2P+ B12451087 Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium, also known as Methyl (triphenylphosphoranylidene)acetate, is a versatile organophosphorus compound. It is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be synthesized through the reaction of triphenylphosphine with methyl bromoacetate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions often involve anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to produce the desired alkene and a phosphine oxide byproduct .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Anhydrous solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Aplicaciones Científicas De Investigación
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with the carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be compared with other similar compounds such as:
(Carbomethoxymethylene)triphenylphosphorane: Similar in structure and used in Wittig reactions, but with different substituents on the phosphorus atom.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another Wittig reagent with an ethoxycarbonyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable ylides, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C19H16N2P+ |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
methylidyne-[(triphenyl-λ5-phosphanylidene)amino]azanium |
InChI |
InChI=1S/C19H16N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h1-16H/q+1 |
Clave InChI |
QUJGGUWYOOXCCI-UHFFFAOYSA-N |
SMILES canónico |
C#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


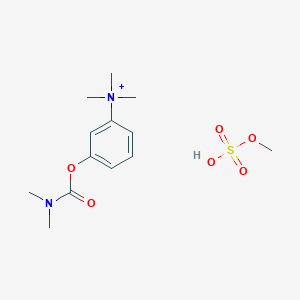
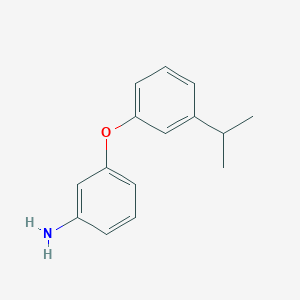
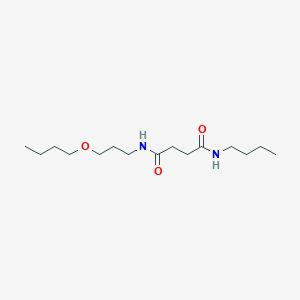
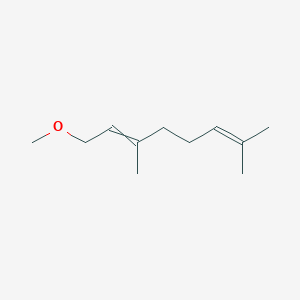
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
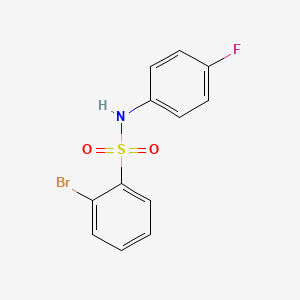
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
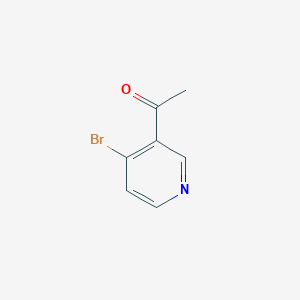
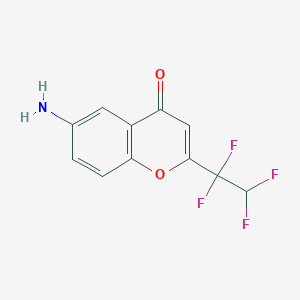
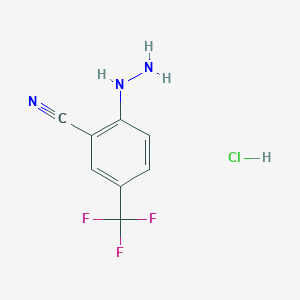
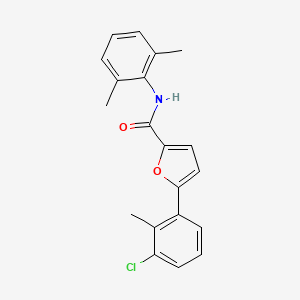
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
